molecular formula C15H17NO2S2 B5853146 N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide

N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5853146
M. Wt: 307.4 g/mol
InChI Key: XVULAGZZHYTSSZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit RAC1, a member of the Rho GTPase family, which plays a crucial role in cell migration, proliferation, and survival.

Mechanism of Action

N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits RAC1 by binding to its effector domain, which prevents the activation of downstream signaling pathways that are involved in cell migration, proliferation, and survival. RAC1 is known to interact with various proteins, including PAK1, NADPH oxidase, and PI3K, which play crucial roles in cancer progression, cardiovascular disease, and inflammatory disorders.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits cell migration and invasion, induces apoptosis, and reduces tumor growth. In cardiovascular disease, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide reduces the formation of atherosclerotic plaques and improves endothelial function. In inflammatory disorders, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide reduces inflammation and prevents tissue damage.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for RAC1 and does not affect other members of the Rho GTPase family. However, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has several potential future directions for research. One area of research is to investigate the therapeutic potential of N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide in combination with other drugs for the treatment of cancer, cardiovascular disease, and inflammatory disorders. Another area of research is to develop more potent and selective inhibitors of RAC1 that can be used as potential therapeutics. Furthermore, the development of RAC1 inhibitors that can be delivered specifically to tumor cells could improve the efficacy and reduce the toxicity of cancer treatments.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide involves the reaction of 4-ethylphenylamine with 4-chloro-3-nitrobenzenesulfonamide, followed by reduction with tin and hydrochloric acid to yield the intermediate 4-ethylphenyl-4-amino-benzenesulfonamide. The intermediate is then reacted with methylthioacetic acid to give the final product, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide.

Scientific Research Applications

N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Several studies have shown that N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits RAC1, which plays a crucial role in cancer cell migration and invasion. In addition, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular disease. Furthermore, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been found to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

N-(4-ethylphenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-3-12-4-6-13(7-5-12)16-20(17,18)15-10-8-14(19-2)9-11-15/h4-11,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVULAGZZHYTSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-methylsulfanylbenzenesulfonamide

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